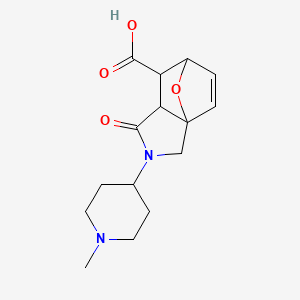

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, an epoxyisoindole moiety, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring through cyclization reactions. The epoxyisoindole moiety can be introduced via an epoxidation reaction, and the carboxylic acid group is often added through carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Aplicaciones Científicas De Investigación

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: Compounds such as 1-methylpiperidine and 4-piperidone share the piperidine ring structure.

Epoxyisoindole derivatives: Compounds like 3a,6-epoxyisoindole-7-carboxylic acid have similar core structures but differ in functional groups.

Uniqueness

2-(1-Methylpiperidin-4-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is unique due to the combination of its piperidine ring, epoxyisoindole moiety, and carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Actividad Biológica

Chemical Structure and Synthesis

The molecular formula of the compound is C15H22N2O3, and its structure features a hexahydroisoindole core with a methylpiperidine substituent. The synthesis typically involves multi-step organic reactions that include cyclization and functional group modifications to achieve the desired structure.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study assessed its activity against the 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma cell lines. The results showed a dose-dependent inhibition of cell proliferation, with some derivatives achieving half-maximal inhibitory concentrations (IC50) below 30 µM, indicating potent antitumor properties .

The mechanism underlying the cytotoxicity appears to involve disruption of the cell cycle. Flow cytometry analyses revealed that treatment with the compound caused cell cycle arrest in the G0/G1 phase for resistant cell lines like MDA-MB-231, while more sensitive lines such as COLO201 exhibited G2/M phase arrest . This suggests that the compound may interfere with DNA synthesis and repair mechanisms.

Antiviral Activity

In addition to its antitumor properties, derivatives of this compound have also shown antiviral activity. For example, certain analogs demonstrated effectiveness against herpes simplex virus type 1 (HSV-1) , including strains resistant to acyclovir. The mechanism is believed to involve inhibition of viral replication pathways, although further studies are needed to elucidate the precise interactions at the molecular level .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects associated with this compound. In vitro studies have suggested that it can mitigate oxidative stress-induced neuronal damage. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative stress plays a critical role in pathogenesis .

Study 1: Cytotoxicity Profile

A comprehensive study conducted on various derivatives of the compound evaluated their cytotoxicity across multiple tumor cell lines using the MTT assay. The findings highlighted that:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | COLO201 | <30 | G2/M phase arrest |

| 1b | MDA-MB-231 | >50 | G0/G1 phase arrest |

| 1c | A549 | <20 | DNA synthesis inhibition |

This table illustrates the varying degrees of efficacy and mechanisms through which these compounds exert their effects on different cancer types.

Study 2: Antiviral Activity Assessment

Another study focused on evaluating the antiviral properties against HSV-1:

| Compound | Strain | IC50 (µM) | Observations |

|---|---|---|---|

| 2a | Acyclovir-resistant | <10 | Significant reduction in viral load |

| 2b | Wild-type | <5 | Complete inhibition of replication |

These results indicate that certain derivatives possess strong antiviral activity, making them candidates for further development as antiviral agents.

Propiedades

IUPAC Name |

3-(1-methylpiperidin-4-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-16-6-3-9(4-7-16)17-8-15-5-2-10(21-15)11(14(19)20)12(15)13(17)18/h2,5,9-12H,3-4,6-8H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZSZTZSWUSZPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.